N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-10-6-7-14(11(2)8-10)16-23-24-17(26-16)22-15(25)12-4-3-5-13(9-12)18(19,20)21/h3-9H,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCAAULETRPJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:
-
Formation of the 1,3,4-oxadiazole ring: : This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 2,4-dimethylbenzoic acid hydrazide can be reacted with a suitable carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
-
Introduction of the trifluoromethyl group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
-
Formation of the benzamide moiety: : The final step involves the coupling of the oxadiazole intermediate with 3-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to ring opening or amine formation.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the oxadiazole ring can lead to amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide has shown potential in inhibiting cancer cell proliferation. A study demonstrated that related oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, such as MCF-7 and HeLa cells .
Antimicrobial Properties
Oxadiazole derivatives have been reported to possess antimicrobial activities. The compound's structure suggests it may interact with bacterial cell membranes or inhibit specific enzymes critical for bacterial survival. This potential was highlighted in studies where similar compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds similar to this compound have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Materials Science Applications
In materials science, this compound can be utilized in the development of polymers with enhanced properties such as conductivity and fluorescence. The unique electronic characteristics imparted by the trifluoromethyl group make it a candidate for applications in organic electronics and photonic devices.
Agrochemical Applications
The synthesis of pesticides and herbicides is another significant application area for this compound. Its ability to target specific biological pathways can be harnessed to develop agrochemicals that provide effective protection against pests while minimizing environmental impact.
Case Studies and Research Findings
Several studies have highlighted the efficacy of oxadiazole derivatives:
- Anticancer Activity : A study evaluated the anticancer effects of various oxadiazole derivatives on MCF-7 and HeLa cell lines, revealing IC50 values as low as 0.65 µM for certain analogs .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and E. coli, demonstrating significant inhibition zones .
- Inflammatory Response Modulation : Research focusing on the anti-inflammatory properties indicated that these compounds could reduce levels of TNF-alpha and IL-6 in vitro .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
N-(5-(2,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl)-2,6-Difluorobenzamide (6-F2518-0248)
- Structural Difference : Replaces the 3-(trifluoromethyl)benzamide group with 2,6-difluorobenzamide.
MMV102872 (N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-3-(Trifluoromethyl)Benzamide)
- Structural Difference : Substitutes the 2,4-dimethylphenyl group with 4-chlorophenyl on the oxadiazole ring.
- Biological Activity : Exhibits potent antifungal activity against Sporothrix spp. (MIC < 0.5 μM) and Candida auris (88% growth inhibition at 20 μM). The chloro group enhances lipophilicity, possibly improving membrane penetration compared to dimethyl substituents .
Analogs with Modified Oxadiazole Substituents
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)-3-(Trifluoromethyl)Benzamide (Compound 6)
N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3-(Methyl)-5-(Trifluoromethyl)Benzamide (Compound 61)
- Structural Difference : Features a 4-fluorophenyl oxadiazole substituent and a methyl group at position 3 on the benzamide.
- Physicochemical Data: Molecular weight 366.1 g/mol, 100% HPLC purity.
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 299.28 g/mol. Its structure features a 1,3,4-oxadiazole ring that is known for its bioactive properties.
1. Anticancer Activity
Numerous studies have indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. The following table summarizes the findings related to the anticancer activity of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| U937 (Acute Monocytic Leukemia) | 2.41 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 1.20 | Inhibition of proliferation |
| A549 (Lung Cancer) | 1.50 | Reactive oxygen species generation |
These results indicate that the compound demonstrates potent cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometry assays have shown that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines, thereby inhibiting cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have been published that support the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histopathological analysis revealed necrotic areas within tumors .
Q & A
Q. What are the established synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide, and what are the critical reaction parameters?
The compound is synthesized via a multi-step procedure involving:
- Hydrazide formation : Reacting 2,4-dimethylbenzoic acid derivatives with hydrazine to form the corresponding hydrazide intermediate.
- Oxadiazole ring closure : Treating the hydrazide with cyanogen bromide (BrCN) or other cyclizing agents in methanol to generate the 1,3,4-oxadiazole core .
- Amide coupling : Reacting the oxadiazol-2-amine intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., sodium hydride) in dry tetrahydrofuran (THF) . Key parameters include temperature control (<0°C for acyl chloride formation), solvent purity (dry THF), and stoichiometric ratios to minimize side reactions.
Q. How is the compound characterized structurally, and what analytical methods are recommended?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify aromatic proton environments, trifluoromethyl group signals, and oxadiazole ring integrity .
- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., observed [M+H] peaks matching theoretical values) .
- HPLC purity analysis : Ensure ≥95% purity using reverse-phase chromatography with UV detection .
Q. What preliminary biological activities have been reported for this compound?
The compound (MMV102872) exhibits potent antifungal activity against Sporothrix brasiliensis and S. schenckii (MIC <0.5 μM), outperforming itraconazole . It also shows inhibitory effects on Candida auris at 20 μM . These findings suggest potential as a lead for antifungal drug development.
Advanced Research Questions
Q. How can researchers optimize the antifungal activity of this compound through structural modifications?
- Substituent variation : Replace the 2,4-dimethylphenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance target binding .
- Heterocycle substitution : Introduce sulfur (thiadiazole) or additional fluorine atoms to improve pharmacokinetic properties .
- Bioisosteric replacement : Replace the trifluoromethyl group with sulfonamide or methoxy groups to modulate solubility and membrane permeability . Activity data from analogues (e.g., MMV675968) should be compared using dose-response assays and time-kill studies .
Q. What mechanistic insights exist for its antifungal action, and how can they be validated experimentally?
While the exact mechanism is unclear, hypotheses include:
- Ergosterol biosynthesis inhibition : Similar to azoles, targeting lanosterol 14α-demethylase (CYP51). Validate via ergosterol quantification in treated fungal cells .
- Kinase inhibition : Structural similarity to kinase inhibitors (e.g., F1374 series) suggests potential interference with fungal signaling pathways . Use ATP-competitive binding assays or phosphoproteomics to identify targets.
- Membrane disruption : Assess membrane permeability changes using fluorescent dyes (e.g., propidium iodide) and electron microscopy .
Q. How should researchers address discrepancies in bioactivity data across different fungal strains?
Discrepancies (e.g., higher efficacy against Sporothrix vs. Candida) may arise from:
- Species-specific target variations : Perform sequence alignment of putative targets (e.g., CYP51 orthologs) to identify structural differences .
- Efflux pump activity : Test compound efficacy in the presence of efflux pump inhibitors (e.g., cyclosporine A) to assess resistance mechanisms .
- Metabolic stability : Compare intracellular compound concentrations using LC-MS/MS in different species .
Q. What strategies are recommended for improving synthetic yield and scalability?
- Catalyst optimization : Use coupling agents like HATU or EDCI instead of traditional bases to enhance amide bond formation efficiency .
- Microwave-assisted synthesis : Reduce reaction time for oxadiazole cyclization (e.g., from 18 hours to 30 minutes) .
- Flow chemistry : Implement continuous-flow systems for high-purity intermediate production . Yield improvements (e.g., from 15% to 50%) have been demonstrated via solvent optimization (e.g., DMF instead of THF) .
Methodological Resources
- Synthetic protocols : Detailed procedures for oxadiazole derivatives.
- Antifungal assays : Broth microdilution methods (CLSI guidelines) for MIC determination.
- Computational tools : UCSF Chimera for molecular docking and binding site analysis.
This FAQ synthesizes data from peer-reviewed studies, emphasizing reproducibility and mechanistic rigor. Researchers should cross-validate findings with orthogonal methods and prioritize open-access datasets for transparency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
